



# **Application Notes and Protocols for In Vivo** Studies of CC214-2

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CC214-2	
Cat. No.:	B8579109	Get Quote

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo experimental use of **CC214-2**, a potent and selective dual mTORC1/mTORC2 kinase inhibitor. The protocols detailed below are based on established preclinical studies in glioblastoma models.

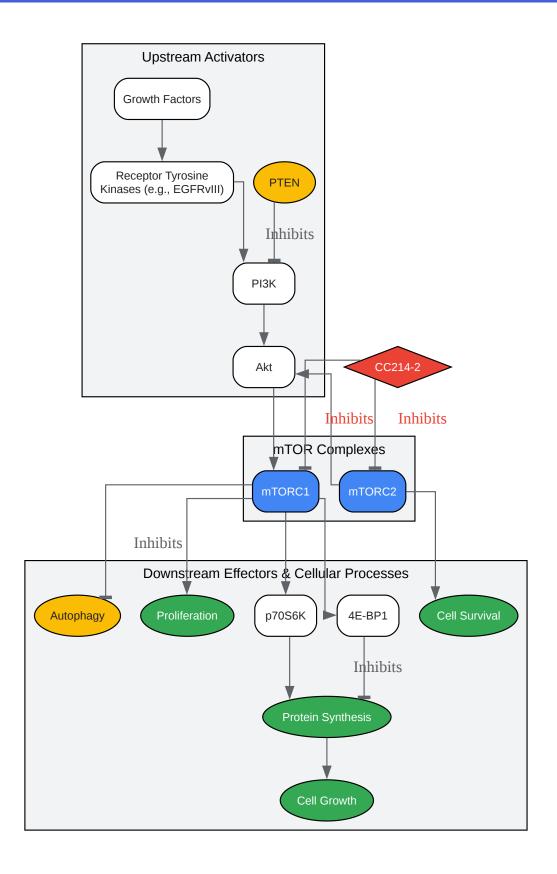
### **Mechanism of Action**

**CC214-2** is an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival. Unlike allosteric inhibitors like rapamycin, which primarily target mTOR Complex 1 (mTORC1), CC214-2 effectively inhibits both mTORC1 and mTORC2.[1][2][3] This dual inhibition leads to a more comprehensive blockade of the PI3K/mTOR signaling pathway, overcoming the resistance often observed with rapamycin and its analogs.[4][3] Hyperactivation of the mTOR pathway, for instance through EGFRvIII expression or PTEN loss, has been shown to enhance cellular sensitivity to CC214-2.[1][4][3] A key cellular response to CC214-2 treatment is the induction of autophagy, which can act as a pro-survival mechanism for cancer cells.[1][4]

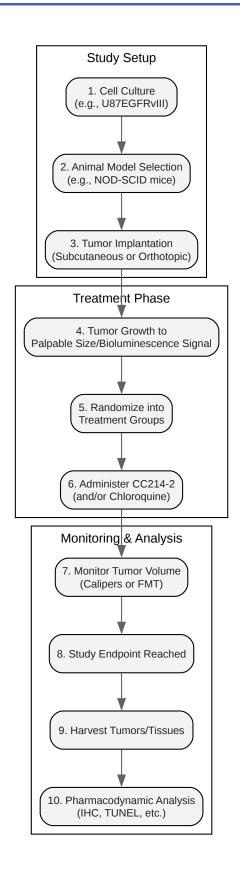
## **Signaling Pathway**

The diagram below illustrates the central role of mTOR in cell signaling and the points of inhibition by **CC214-2**.









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## References

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- 2. aacrjournals.org [aacrjournals.org]
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